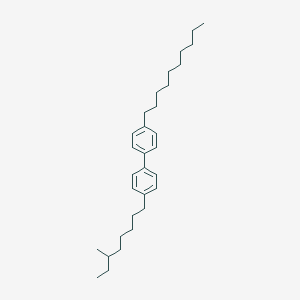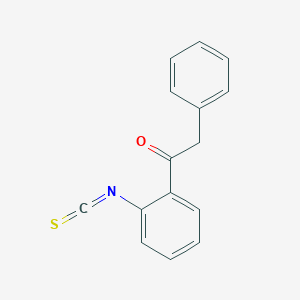
1-(2-Isothiocyanatophenyl)-2-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Isothiocyanatophenyl)-2-phenylethan-1-one is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activity and are derived from glucosinolates, which are secondary metabolites found in plants, particularly in the Brassicaceae family
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Isothiocyanatophenyl)-2-phenylethan-1-one can be synthesized through several methods. One common method involves the reaction of amines with thiophosgene . This reaction is typically carried out in a dichloromethane solvent under controlled temperature conditions to ensure safety and efficiency. Another method involves the use of carbon disulfide and di-tert-butyl dicarbonate as catalysts . This method is advantageous due to its lower toxicity and cost.
Industrial Production Methods
For industrial production, the synthesis of isothiocyanates often involves the reaction of phenyl chlorothionoformate with primary amines . This method is preferred due to its high yield and scalability. The reaction is carried out under nitrogen protection to prevent oxidation and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Isothiocyanatophenyl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like primary amines and alcohols are used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted isothiocyanates depending on the nucleophile used.
Scientific Research Applications
1-(2-Isothiocyanatophenyl)-2-phenylethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Isothiocyanatophenyl)-2-phenylethan-1-one involves its interaction with biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to induce oxidative stress and modulate signaling pathways is also being investigated .
Comparison with Similar Compounds
Similar Compounds
- 1-Isocyano-2-phenyl-ethanone
- 1-(2-Isocyanophenyl)-2-phenylethan-1-one
- 2-(2-Isocyanophenyl)-naphthalene
Uniqueness
1-(2-Isothiocyanatophenyl)-2-phenylethan-1-one is unique due to its isothiocyanate group, which imparts distinct reactivity and biological activity compared to its isocyanate counterparts .
Properties
CAS No. |
141071-22-9 |
|---|---|
Molecular Formula |
C15H11NOS |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
1-(2-isothiocyanatophenyl)-2-phenylethanone |
InChI |
InChI=1S/C15H11NOS/c17-15(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)16-11-18/h1-9H,10H2 |
InChI Key |
RYTWFQTWVOYSLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


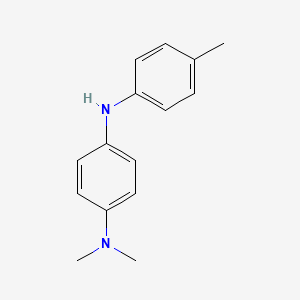

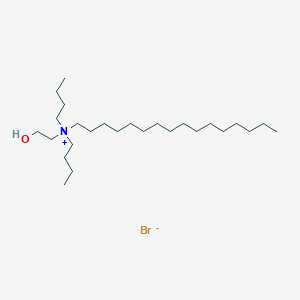

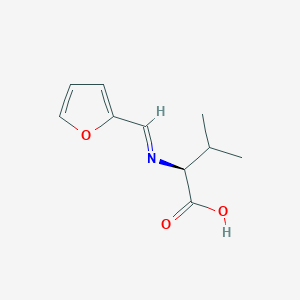
![tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B14276892.png)
![3-[Bis(3-methylbutyl)amino]phenol](/img/structure/B14276895.png)
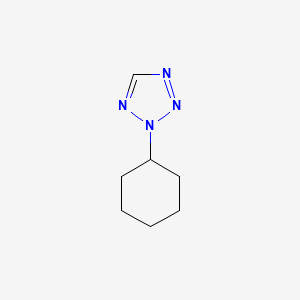

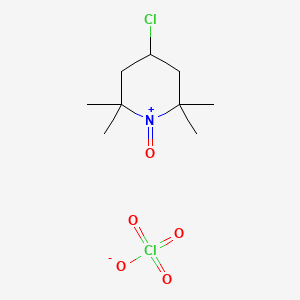
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)-](/img/structure/B14276913.png)
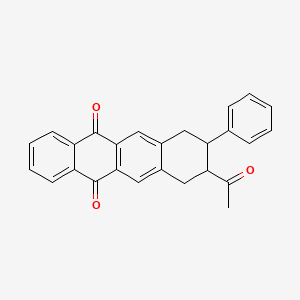
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester](/img/structure/B14276934.png)
